molecular formula C7H13Cl2O6P B13739801 Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester CAS No. 3279-50-3

Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester

Cat. No.: B13739801
CAS No.: 3279-50-3
M. Wt: 295.05 g/mol
InChI Key: CVPRKZNVEOGVFR-UHFFFAOYSA-N
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Description

Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester is an organophosphate compound known for its diverse applications in various fields. This compound is characterized by its unique chemical structure, which includes a phosphoric acid esterified with a dichlorovinyl group and a methoxyethoxy group. It is often used in scientific research and industrial applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester can be achieved through several methods:

    Synthetic Routes: One common method involves the reaction of 2,2-dichloroethanol with phosphorus oxychloride in the presence of a base to form the intermediate dichlorovinyl phosphate. This intermediate is then reacted with methoxyethanol under controlled conditions to yield the final product.

    Industrial Production: Industrially, the compound can be produced by the reaction of dimethyl phosphite with 2,2-dichloro-1-(2-methoxyethoxy)ethylene in the presence of a catalyst. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphoric acid esters with reduced chlorovinyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.

Scientific Research Applications

Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential use as an enzyme inhibitor, affecting various biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation processes.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through phosphorylation. This interaction affects various cellular pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester can be compared with other similar organophosphate compounds:

    Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Both compounds share a similar dichlorovinyl group, but differ in their ester groups. Dichlorvos is widely used as an insecticide.

    Dimethyl 2,2-dichloroethenyl phosphate: This compound is structurally similar but lacks the methoxyethoxy group, leading to different reactivity and applications.

    Phosphoric acid, 2,2-dichloro-1-methylethenyl dimethyl ester: This compound has a similar phosphoric acid ester structure but with a different vinyl group, affecting its chemical properties and uses.

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.

Properties

CAS No.

3279-50-3

Molecular Formula

C7H13Cl2O6P

Molecular Weight

295.05 g/mol

IUPAC Name

[2,2-dichloro-1-(2-methoxyethoxy)ethenyl] dimethyl phosphate

InChI

InChI=1S/C7H13Cl2O6P/c1-11-4-5-14-7(6(8)9)15-16(10,12-2)13-3/h4-5H2,1-3H3

InChI Key

CVPRKZNVEOGVFR-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=C(Cl)Cl)OP(=O)(OC)OC

Origin of Product

United States

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